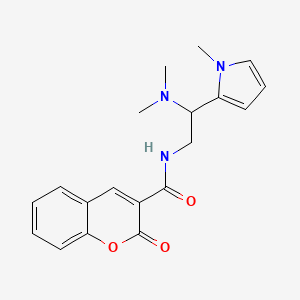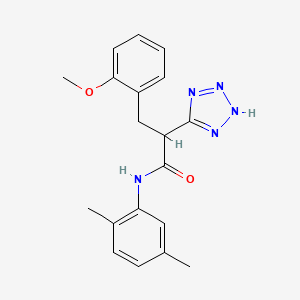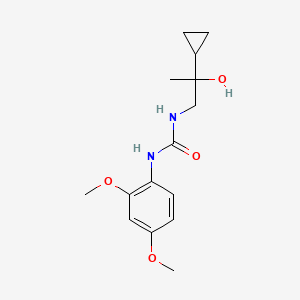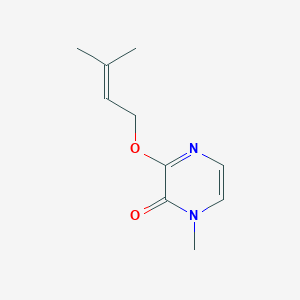![molecular formula C15H8N4O4S2 B2582352 5-nitro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide CAS No. 865287-88-3](/img/structure/B2582352.png)
5-nitro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-nitro-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H8N4O4S2 and its molecular weight is 372.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Researchers have synthesized various derivatives of 1,3,4-oxadiazole and thiophene, including structures similar to the specified compound, exploring their physical and chemical properties. These compounds have been characterized using techniques like IR, NMR, and mass spectrometry to understand their structure and potential applications (Daoud, Ali, & Ahmed, 2010), (Talupur, Satheesh, & Chandrasekhar, 2021).
Photophysical Properties
The photophysical properties of thiophene substituted 1,3,4-oxadiazole derivatives have been investigated for their potential use in photonic, sensor, and optoelectronic devices. These studies include measurements of dipole moments and energy gap computations, providing insights into their suitability for optoelectronic applications (Naik, Maridevarmath, Khazi, & Malimath, 2019).
Antidiabetic Screening
Some derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for antidiabetic activity, demonstrating the therapeutic potential of these compounds. The antidiabetic properties were assessed using α-amylase inhibition assays (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Antimicrobial Agents
Studies have shown that 1,3,4-oxadiazole derivatives exhibit significant antibacterial and moderate antifungal activities. This highlights their potential use as antimicrobial agents in medical and pharmaceutical applications (Chawla, Arora, Parameswaran, Chan, Sharma, Michael, & Ravi, 2010).
Crystal Structure Analysis
The crystal structure of related compounds has been analyzed using X-ray diffraction, providing detailed insights into their molecular structure and stability. This information is crucial for understanding the interaction and reactivity of these molecules (Sharma, Subbulakshmi, Narayana, Sarojini, & Kant, 2016).
Energy Transfer Studies
Energy transfer studies using derivatives of thiophene substituted 1,3,4-oxadiazoles have been conducted, suggesting applications in energy transfer dye lasers and plastic scintillation detectors (Naik, Deshapande, Khazi, & Malimath, 2018).
Antioxidant Activity
The antioxidant properties of some derivatives have been explored, with certain compounds showing potent antioxidant activity. This suggests their potential use in developing new antioxidant agents (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).
Sensor Applications
The potential of thiophene substituted 1,3,4-oxadiazole derivatives as sensors, particularly for aniline detection, has been explored. This highlights their utility in the development of new sensor technologies (Naik, Khazi, & Malimath, 2018).
Propiedades
IUPAC Name |
5-nitro-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N4O4S2/c20-13(16-15-18-17-14(23-15)11-2-1-5-24-11)12-7-8-6-9(19(21)22)3-4-10(8)25-12/h1-7H,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTNIAJYCHVYDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[(3-chlorophenyl)methyl]-3-fluoropyridine-4-carboxamide](/img/structure/B2582272.png)
![[2-(2,4-dichlorophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2582274.png)



![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-isopropoxybenzamide](/img/structure/B2582282.png)

![N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-naphthamide](/img/structure/B2582284.png)
![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2582286.png)

![2-benzyl-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2582291.png)
![5-(2-methoxyethyl)-2-phenyl-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2582292.png)